Rolapitant, specifically the (1S,2R,3S)-isomer, is a novel compound classified as a selective and competitive antagonist of the human substance P/neurokinin-1 receptor. It is primarily utilized in the medical field for its antiemetic properties, particularly in preventing nausea and vomiting associated with chemotherapy. Rolapitant is marketed under the brand name Varubi and is notable for its long half-life and efficacy in managing delayed nausea and vomiting.
The synthesis of Rolapitant involves multiple steps, typically around 18, as outlined in various patents. The synthesis starts from commercially available starting materials, employing a series of reactions including condensation, reduction, and ring-closing metathesis.
Technical Details:
Rolapitant has a complex molecular structure featuring three chiral centers and a spirolactam ring. Its structural formula can be represented as follows:
Rolapitant undergoes various chemical reactions during its synthesis, including:
Technical Details:
The synthesis involves careful control of reaction conditions such as temperature and pressure to ensure high yields and purity of the final product .
Rolapitant functions primarily as an antagonist at the neurokinin-1 receptor, blocking the action of substance P, a neuropeptide involved in the emetic response. By inhibiting this receptor's activation, Rolapitant effectively reduces nausea and vomiting associated with chemotherapy.
Rolapitant is primarily used in clinical settings for:
The therapeutic activity of rolapitant is exclusively attributed to the (1S,2R,3S) stereochemical configuration. This configuration was unambiguously assigned through single-crystal X-ray diffraction (XRD) analysis, which revealed the spatial orientation of the three chiral centers and the spirocyclic core. The 1S configuration governs the spatial positioning of the pharmacophoric 3,5-bis(trifluoromethyl)phenyl group, while the 2R and 3S centers dictate the spatial orientation of the phenyl group and the diazaspiro[4.5]decan-2-one ring system [6] [10].
Complementary analytical techniques validated the absolute configuration:
Table 1: Analytical Methods for Absolute Configuration Assignment
Technique | Key Observations | Stereochemical Relevance |
---|---|---|
X-ray Diffraction | Crystallographic coordinates of C1, C2, C3; torsion angles of spiro system | Definitive proof of (1S,2R,3S) assignment |
VCD Spectroscopy | Match between experimental and DFT-simulated spectra for (1S,2R,3S) enantiomer | Validation of solution-phase conformation |
2D-NMR (NOESY) | Cross-peaks between H-1/H-8; H-3 and trifluoromethyl protons | Spatial alignment with crystallographic model |
The (1S,2R,3S)-isomer exhibits superior NK1 receptor antagonism (Kᵢ = 0.66 nM) compared to other stereoisomers. In vitro binding assays demonstrated a 300-fold difference in affinity between the active isomer and the (1R,2S,3R) counterpart. Functional calcium flux assays confirmed its potency as a competitive antagonist (Kb = 0.17 nM) [10] [2].
Stereoisomeric impurities significantly impact biological activity:
Table 2: Pharmacodynamic Comparison of Key Rolapitant Stereoisomers
Stereoisomer Configuration | NK1 Kᵢ (nM) | Functional Kb (nM) | Receptor Occupancy (%) |
---|---|---|---|
(1S,2R,3S) | 0.66 | 0.17 | 98 ± 2 |
(1R,2S,3R) | 210 | 185 | 12 ± 3 |
(1S,2S,3R) | 45 | 38 | 35 ± 4 |
(1R,2R,3S) | 89 | 72 | 28 ± 5 |
Each chiral center contributes distinctively to NK1 receptor interactions:
Selectivity profiling confirms the (1S,2R,3S) isomer achieves >1,000-fold selectivity for NK1 over NK2/NK3 receptors. Molecular dynamics simulations reveal that the 1S/2R configuration sterically blocks access to the deeper binding cleft required for peptide agonists like Substance P [8] [10].
The 1,7-diazaspiro[4.5]decan-2-one core adopts a rigid envelope conformation stabilized by:
In the NK1 receptor-bound state (PDB: 7TPA):
Figure 1: Conformational Changes in Rolapitant's Spiro Core Upon NK1 Binding
Free State: Bound State: Spiro-C8 - Chair conformation Spiro-C8 - Distorted envelope Dihedral C7-N7-C8-C9 = -65° Dihedral = -42° Lactam C=O∙∙∙H-N7 = 2.1 Å Lactam C=O∙∙∙His190 = 3.0 Å
Mutagenesis studies confirm the critical role of the spiro architecture:
CAS No.: 12005-75-3
CAS No.: 13568-33-7
CAS No.: 463-82-1
CAS No.:
CAS No.: 51040-17-6